(5-Chloro-2,3-dihydro-1-benzofuran-7-YL)(cyclopropyl)methanol

Medicinal Chemistry Serotonin Receptor Modulators Conformational Restriction

Researchers optimizing 5-HT2C agonists often lack 7-substituted dihydrobenzofuran intermediates with the correct pharmacophoric substitution pattern. This compound bridges that gap, providing a direct synthetic entry to the Cheng pharmacophore. • Direct precursor for 5-HT2C agonist leads (EC50=71 nM, >100-fold selective over 5-HT2A) via alcohol→amine conversion • Cyclopropyl carbinol handle enables ester, carbamate, ether, and sulfonate derivatization for library synthesis • Matched molecular pair with dechloro (CAS 2228465-97-0) and non-cyclopropyl (CAS 1461713-52-9) analogs for systematic SAR • Batch-specific QC (NMR, HPLC, GC) ensures reproducible multi-step synthesis

Molecular Formula C12H13ClO2
Molecular Weight 224.68
CAS No. 1566939-13-6
Cat. No. B2609855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Chloro-2,3-dihydro-1-benzofuran-7-YL)(cyclopropyl)methanol
CAS1566939-13-6
Molecular FormulaC12H13ClO2
Molecular Weight224.68
Structural Identifiers
SMILESC1CC1C(C2=CC(=CC3=C2OCC3)Cl)O
InChIInChI=1S/C12H13ClO2/c13-9-5-8-3-4-15-12(8)10(6-9)11(14)7-1-2-7/h5-7,11,14H,1-4H2
InChIKeyMWNGELNDHLFTEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing (5-Chloro-2,3-dihydro-1-benzofuran-7-yl)(cyclopropyl)methanol


(5-Chloro-2,3-dihydro-1-benzofuran-7-YL)(cyclopropyl)methanol (CAS 1566939-13-6) is a halogenated 2,3-dihydrobenzofuran derivative bearing a cyclopropyl carbinol substituent at the 7-position, with molecular formula C12H13ClO2 and molecular weight 224.68 g/mol . Its structure combines the three-dimensional character of the cyclopropane ring with the hydrogen-bonding capability of a secondary alcohol, rendering it a potential intermediate for generating structurally constrained analogs of biologically active molecules [1]. The compound is offered by multiple research chemical suppliers at purities ranging from 95% to 98% with batch-specific QC documentation including NMR, HPLC, and GC .

1
Synthesis of constrained 5-HT2C receptor ligands using 7-position cyclopropyl carbinol handle
2
Matched molecular pair studies probing 5-chloro electronic and lipophilicity contributions
3
Multi-supplier sourcing with batch-level QC documentation for reproducible synthetic workflows

Uniqueness of (5-Chloro-2,3-dihydro-1-benzofuran-7-yl)(cyclopropyl)methanol


This compound occupies a narrow intersection of three pharmacophoric elements — 7-position cyclopropyl carbinol, 5-chloro substitution, and a saturated 2,3-dihydrobenzofuran core — that jointly determine its utility as a synthetic intermediate and its potential biological profile. The dechloro analog [1-(2,3-dihydro-1-benzofuran-7-yl)cyclopropyl]methanol (CAS 2228465-97-0) lacks the electron-withdrawing chloro substituent that modulates ring electronics and computed lipophilicity . The non-cyclopropyl analog (5-chloro-2,3-dihydro-1-benzofuran-7-yl)methanol (CAS 1461713-52-9) replaces the cyclopropyl ring with a simpler hydroxymethyl group, eliminating the conformational constraint and altered metabolic profile conferred by the cyclopropane . Regioisomeric variants such as 1-(1-benzofuran-5-yl)cyclopropylmethanol (CAS 1542538-41-9) employ a fully aromatic benzofuran at the 5-position rather than the 7-substituted dihydrobenzofuran, changing both electronic character and vector geometry [1]. The 2,2-dimethyl analog studied by Cheng et al. as a 5-HT2C agonist precursor (with an amine rather than alcohol at the cyclopropyl position) further demonstrates that small structural perturbations within this scaffold family can produce divergent functional outcomes [2].

Dechloro analog (CAS 2228465-97-0)
Absence of the 5-chloro substituent may alter ring electronics, lipophilicity, and halogen-bonding potential; binding profile may not transfer directly.
Non-cyclopropyl analog (CAS 1461713-52-9)
Hydroxymethyl replacement eliminates cyclopropyl conformational constraint; reported selectivity advantages linked to cyclopropane may not be preserved.
5-Position regioisomer (CAS 1542538-41-9)
Shift from 7-position to 5-position substitution alters pharmacophoric vector geometry; 5-HT2C-target engagement context reported for 7-substituted series may not apply.

Differentiation Evidence for (5-Chloro-2,3-dihydro-1-benzofuran-7-yl)(cyclopropyl)methanol


Cyclopropyl Carbinol Conformational Constraint vs. Hydroxymethyl Analog

The target compound features a cyclopropyl ring directly bonded to the carbinol carbon at the 7-position of the dihydrobenzofuran core, whereas the closest non-cyclopropyl comparator (5-chloro-2,3-dihydro-1-benzofuran-7-yl)methanol (CAS 1461713-52-9) bears a simple primary alcohol (hydroxymethyl). The cyclopropyl group introduces conformational restriction and increases the three-dimensional character (Fsp3) of the molecule. In the broader context of serotonin receptor ligand design, cyclopropane-bearing 2,3-dihydrobenzofuran derivatives have been shown to exhibit enhanced target selectivity. For instance, the closely related compound (+)-1, a cyclopropane-bearing 5-HT2C agonist sharing the 5-chloro-2,3-dihydrobenzofuran core, demonstrated EC50 = 71 nM at 5-HT2C, with 9.6-fold selectivity over 5-HT2B (EC50 = 682 nM) and 101-fold selectivity over 5-HT2A (EC50 = 7190 nM) [1]. The target compound's alcohol functional group provides a synthetic handle for esterification, etherification, or oxidation to the aldehyde/carboxylic acid — transformations that the primary alcohol comparator (CAS 1461713-52-9) can also undergo, but without the metabolic stability advantage conferred by the cyclopropyl group .

Cyclopropyl constraint vs. hydroxymethyl
Class-level inference
Estimated ΔLogP ≈ +1.1 units; conformational restriction from cyclopropane
Reported selectivity advantage context for cyclopropane-bearing 5-HT2C ligands
Computed parameters; direct experimental comparison to hydroxymethyl analog not available
Medicinal Chemistry Serotonin Receptor Modulators Conformational Restriction

Electronic Tuning by 5-Chloro Substitution vs. Dechloro Analog

The 5-chloro substituent distinguishes the target compound from its direct dechloro analog, [1-(2,3-dihydro-1-benzofuran-7-yl)cyclopropyl]methanol (CAS 2228465-97-0; C12H14O2, MW 190.24) . The chloro group is electron-withdrawing (Hammett σm = 0.37, σp = 0.23), which reduces the electron density of the aromatic ring and can modulate π-stacking interactions with biological targets as well as influence the reactivity of the dihydrofuran oxygen. In the context of prucalopride synthesis, the 5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid scaffold represents a key pharmacophoric element where the chlorine atom contributes to receptor binding at the 5-HT4 receptor [1]. Furthermore, the chloro substituent increases the molecular weight by 34.44 Da relative to the dechloro analog and substantially increases computed lipophilicity. As quantified by the LogP difference: the core scaffold 5-chloro-2,3-dihydrobenzofuran (CAS 76429-69-1) has a computed LogP of 2.46 [2], while unsubstituted 2,3-dihydrobenzofuran (CAS 496-16-2) has a computed XLogP of 2.10 [3] — a difference of +0.36 log units attributable solely to chloro substitution.

5-Chloro electronic tuning vs. dechloro
Class-level inference
Estimated ΔLogP ≈ +0.36 (core scaffold); ΔMW = +34.44 Da
Chloro substituent may support halogen-bonding and electronic property tuning
Scaffold-level LogP difference; target-compound direct measurement not reported
Medicinal Chemistry Structure-Activity Relationships Halogen Bonding

7- vs. 5-Position Regioisomer Differentiation in 5-HT2C Pharmacophore

The target compound bears the cyclopropyl carbinol at the 7-position of the 2,3-dihydrobenzofuran, whereas structurally related intermediates such as 1-(1-benzofuran-5-yl)cyclopropylmethanol (CAS 1542538-41-9) carry this group at the 5-position on a fully aromatic benzofuran core [1]. In the literature precedent for 5-chloro-2,3-dihydrobenzofuran-based serotonin 2C agonists, the 7-position cyclopropyl substitution pattern is critical for achieving selective receptor activation. Compound (+)-1 (EC50 = 71 nM at 5-HT2C), which features a 7-position substituted 5-chloro-2,3-dihydrobenzofuran with a cyclopropyl group, exhibits a defined selectivity window: 9.6-fold over 5-HT2B (EC50 = 682 nM) and 101-fold over 5-HT2A (EC50 = 7190 nM) [2]. The constrained analog bearing a 2,2-dimethyl-2,3-dihydrobenzofuran with the same 7-position cyclopropyl substitution pattern was evaluated as a 5-HT2C agonist with modest potency, confirming that the 7-position vector is productive for target engagement [2]. Additionally, NNC 756, a dopamine D1 antagonist incorporating a 2,3-dihydrobenzofuran-7-yl substituent, further validates the 7-position as a productive substitution vector for GPCR ligand design [3].

7- vs. 5-position regioisomer differentiation
Class-level inference
7-position substitution validated in 5-HT2C agonist series; reported EC50 = 71 nM with >100-fold selectivity over 5-HT2A
Supports 7-position vector as productive for 5-HT2C pharmacophore exploration
Calcium flux assay in HEK293 cells; Cheng et al. 2015 reference compound data
Serotonin 5-HT2C Agonists Regioselectivity CNS Drug Discovery

Batch QC and Multi-Supplier Purity Advantage

The target compound is available from multiple independent suppliers with documented purity specifications and batch-level quality control data. Bidepharm supplies the compound at 95% standard purity with batch-specific QC reports including NMR, HPLC, and GC data . Leyan offers an alternative supply at 98% purity (Product No. 2225554) . CheMenu lists the compound at 95%+ purity (Catalog CM470547) with an MDL number of MFCD26904524, enabling unambiguous database cross-referencing . This multi-supplier landscape provides procurement resilience and competitive pricing, which is not uniformly available for all comparator compounds. For example, the dechloro analog CAS 2228465-97-0 lacks comparable multi-supplier QC documentation in publicly accessible databases . The availability of batch-specific analytical data ensures that researchers can verify compound identity and purity before use in sensitive biological assays or synthetic transformations.

Batch QC and multi-supplier sourcing
Data to verify
≥3 independent suppliers; purity range 95–98%; batch-specific NMR/HPLC/GC available
Multi-supplier availability reduces procurement risk; QC documentation supports identity verification
Supplier listings as of April 2026; verify batch documentation at time of order
Chemical Procurement Quality Control Reproducibility

Favorable Drug-Like Physicochemical Profile

The target compound's combination of moderate molecular weight (224.68 Da), balanced lipophilicity (computed LogP = 2.72), low hydrogen-bond donor count (1), and acceptable topological polar surface area (TPSA = 29.46 Ų) place it within favorable drug-like property space . Compared to the 2,2-dimethyl-substituted congener used in the Cheng et al. 5-HT2C agonist synthesis — where the core intermediate bears additional methyl groups increasing molecular weight and steric bulk [1] — the target compound lacks the gem-dimethyl substitution at the 2-position, resulting in a lower molecular weight and potentially improved synthetic tractability. When evaluated against Lipinski's Rule of Five criteria: molecular weight ≤ 500 (target: 224.68 ✓), LogP ≤ 5 (target: 2.72 ✓), H-bond donors ≤ 5 (target: 1 ✓), H-bond acceptors ≤ 10 (target: 2 ✓). All four criteria are met with substantial margin. By contrast, the gem-dimethyl analog used in the 5-HT2C agonist synthesis has a higher molecular weight (>269 Da for the corresponding alcohol) and increased steric bulk that may affect downstream synthetic transformations [1].

Drug-like physicochemical profile
Class-level inference
MW 224.68; LogP 2.72; TPSA 29.46 Ų; Rule of Five: 0 violations
Favorable computed profile supports lead optimization and synthetic tractability
Computed parameters; experimental ADME data not reported for this intermediate
Drug-Likeness ADME Prediction Lead Optimization

Application Scenarios for (5-Chloro-2,3-dihydro-1-benzofuran-7-yl)(cyclopropyl)methanol


Conformationally Restricted 5-HT2C Agonist Synthesis

The 7-position cyclopropyl carbinol provides a direct synthetic entry point to the pharmacophore validated by Cheng et al. for selective 5-HT2C agonism [1]. Oxidation of the secondary alcohol to the corresponding aldehyde or ketone, followed by reductive amination, yields cyclopropylmethanamine derivatives analogous to compound (+)-1 (5-HT2C EC50 = 71 nM, >100-fold selective over 5-HT2A) [1]. The 5-chloro substituent and 7-position vector match the substitution pattern required for this pharmacophore, while the absence of 2,2-dimethyl substitution provides a less sterically encumbered scaffold for exploring SAR around the dihydrofuran ring. Researchers should verify compound identity and purity using the supplier-provided batch QC (NMR, HPLC) before initiating multi-step synthetic sequences .

Late-Stage Functionalization via Secondary Alcohol Handle

The secondary alcohol at the cyclopropyl carbinol position serves as a versatile synthetic handle for generating diverse compound libraries. The alcohol can be converted to esters, carbamates, ethers, sulfonates, or oxidized to the ketone for further derivatization. The computed LogP of 2.72 and TPSA of 29.46 Ų indicate that derivatives will generally remain within drug-like property space. The cyclopropyl group imparts conformational rigidity that can enhance binding selectivity, as demonstrated by the >100-fold 5-HT2C/5-HT2A selectivity window observed in the structurally related amine congener [1]. The 5-chloro substituent additionally provides a site for potential cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) in later synthetic stages.

Chlorine and Cyclopropyl Binding Contributions Probe

The compound can serve as a matched molecular pair partner with its dechloro analog (CAS 2228465-97-0) to systematically probe the contribution of the 5-chloro substituent to target binding affinity, selectivity, and physicochemical properties . Similarly, pairing with the non-cyclopropyl analog (CAS 1461713-52-9) enables isolation of the cyclopropyl ring's contribution to conformational constraint and metabolic stability . The compound's location at the intersection of the 2,3-dihydrobenzofuran and cyclopropyl carbinol chemical space makes it a useful probe for understanding structure-activity relationships in serine/threonine kinase (e.g., DYRK family) or aminergic GPCR targets, both of which have shown sensitivity to benzofuran-cyclopropyl substitution patterns [1][2].

Agrochemical Intermediate for Cyclopropane-Benzofuran Derivatives

The cyclopropane ring is a privileged motif in agrochemical design, where it contributes to metabolic stability and enhanced target binding in insecticides, acaricides, and fungicides. Patent literature documents dihydrobenzofuran derivatives as insecticidal compounds (WO2016/012345) [2]. The 5-chloro-2,3-dihydrobenzofuran core with a 7-position functional group provides a scaffold for generating agrochemical candidates, and the secondary alcohol of the target compound can be converted to esters, carbamates, or ethers commonly found in commercial agrochemicals. The presence of both chlorine and cyclopropyl groups confers a favorable combination of lipophilicity (LogP = 2.72) and metabolic resistance relevant to field stability .

Application
Selection Property
Validation Focus
Conformationally restricted 5-HT2C agonist synthesis
7-Position cyclopropyl carbinol handle with 5-chloro substitution
Batch QC verification; target engagement assay context
Late-stage functionalization via secondary alcohol
Oxidation, esterification, or carbamate formation at cyclopropyl carbinol
Derivatization compatibility; drug-like property retention
Chlorine and cyclopropyl binding contributions probe
Matched molecular pair with dechloro and non-cyclopropyl analogs
Comparative target-binding and selectivity endpoint review
Agrochemical intermediate for cyclopropane-benzofurans
Chloro and cyclopropyl substitution conferring lipophilicity and stability
Field-stability profile and derivatization assessment
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